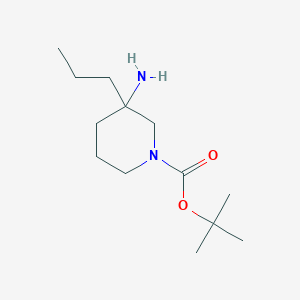
2-(4-benzoylphenyl)-2-(2,4-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-benzoylphenyl)-2-(2,4-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide, also known as BCDMA, is a chemical compound with a broad range of applications in scientific research. BCDMA has been studied for its ability to act as a reagent in organic synthesis, as well as its potential therapeutic and biochemical effects.
Scientific Research Applications
Pesticide Development
Compounds with structural similarities, including various N-derivatives of acetamides, have been characterized and proposed as potential pesticides. These studies involve detailed characterization, including X-ray powder diffraction, to understand their physical properties, which could contribute to their effectiveness as pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Radioligands for PET Imaging
Synthesis and biodistribution of compounds structurally related to the query compound have been evaluated for their potential as positron emission tomography (PET) ligands, particularly for investigating central neurokinin(1) receptors. These studies provide insights into the synthesis process, specific activity, and in vivo applications for imaging purposes, highlighting the utility of similar compounds in biomedical imaging (Van der Mey et al., 2005).
Spectroscopic and Quantum Mechanical Studies
Research on benzothiazolinone acetamide analogs, which share functional groups with the query compound, encompasses spectroscopic, quantum mechanical studies, and photovoltaic efficiency modeling. These studies suggest the potential use of similar compounds in dye-sensitized solar cells (DSSCs) due to their light harvesting efficiency and non-linear optical activity, indicating a role in renewable energy technologies (Mary et al., 2020).
Molecular Docking and Ligand-Protein Interactions
Investigations into ligand-protein interactions through molecular docking studies of related compounds can inform drug design and discovery, despite the exclusion of direct drug use information. Such studies explore binding affinities with biological targets, contributing to the understanding of molecular mechanisms of action (Mary et al., 2020).
Structural and Thermodynamic Properties
Quantum chemical calculations on dichlorophenyl acetamide derivatives provide insights into molecular structure, vibrational frequencies, and thermodynamic properties, which are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Choudhary et al., 2014).
properties
IUPAC Name |
2-(4-benzoylphenyl)-2-(2,4-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O2/c1-28(2)15-27-24(30)22(20-13-12-19(25)14-21(20)26)16-8-10-18(11-9-16)23(29)17-6-4-3-5-7-17/h3-15,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVHLYUDGMAOET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(3Z)-1-benzyl-3-{[(2,4-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2595906.png)
![5-Fluoro-4-phenyl-6-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2595907.png)



![2-Propylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2595912.png)